molecular formula C19H19N3O5S B571597 (S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 1415566-28-7

(S)-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B571597
CAS No.: 1415566-28-7
M. Wt: 401.4 g/mol
InChI Key: SJVCANNMDYDYLN-HNNXBMFYSA-N
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Description

Dechloro Rivaroxaban is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat thromboembolic disorders. Dechloro Rivaroxaban is structurally similar to Rivaroxaban but lacks the chlorine atom, which may influence its pharmacological properties and interactions.

Mechanism of Action

Target of Action

Dechloro-rivaroxaban, also known as Rivaroxaban Deschloro Impurity, is a highly selective inhibitor of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting .

Mode of Action

Dechloro-rivaroxaban competitively inhibits both free and clot-bound Factor Xa . Factor Xa is essential for the conversion of prothrombin (Factor II) to thrombin (Factor IIa) . By inhibiting Factor Xa, Dechloro-rivaroxaban prevents the formation of thrombin, thereby attenuating the coagulation process .

Biochemical Pathways

The inhibition of Factor Xa by Dechloro-rivaroxaban affects both the intrinsic and extrinsic coagulation pathways . Factor Xa is at the crossroads of these pathways and is responsible for converting prothrombin to thrombin . By inhibiting Factor Xa, Dechloro-rivaroxaban disrupts the coagulation cascade, preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban, from which Dechloro-rivaroxaban is derived, exhibits predictable pharmacokinetics . It has a rapid onset of action (within 2-4 hours) and a half-life of 7-11 hours in young subjects and 11-13 hours in elderly subjects . Rivaroxaban is eliminated from plasma with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of Dechloro-rivaroxaban’s action is the prevention of blood clot formation. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in the prevention of fibrin clot formation, reducing the risk of thrombotic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

The action of Dechloro-rivaroxaban can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, or other anticoagulants . Additionally, its action can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dechloro Rivaroxaban involves several steps, starting from commercially available starting materials. The key steps include the formation of the oxazolidinone ring and the introduction of the thiophene carboxamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Dechloro Rivaroxaban follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. It involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Dechloro Rivaroxaban undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions may produce reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

Dechloro Rivaroxaban has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of anticoagulant derivatives.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors involved in blood coagulation.

    Medicine: Explored for its potential as an anticoagulant with different pharmacokinetic and pharmacodynamic profiles compared to Rivaroxaban.

    Industry: Utilized in the development of new anticoagulant drugs and in quality control processes for pharmaceutical production.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: The parent compound, known for its anticoagulant properties.

    Apixaban: Another Factor Xa inhibitor with a different chemical structure.

    Dabigatran: A direct thrombin inhibitor used as an anticoagulant.

Uniqueness

Dechloro Rivaroxaban is unique due to the absence of the chlorine atom, which may influence its pharmacological properties, such as binding affinity, metabolism, and excretion

Properties

IUPAC Name

N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVCANNMDYDYLN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118194
Record name N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415566-28-7
Record name N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dechloro-rivaroxaban
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
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Record name 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide
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Record name DECHLORO-RIVAROXABAN
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